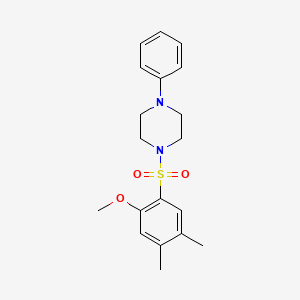

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine

Beschreibung

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine is a piperazine derivative featuring a benzenesulfonyl group substituted at the 2-methoxy-4,5-dimethyl position. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the 4-phenylpiperazine moiety contributes to conformational flexibility and receptor interactions .

Eigenschaften

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-15-13-18(24-3)19(14-16(15)2)25(22,23)21-11-9-20(10-12-21)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRJNNMTMKKRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide group.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used in the presence of a catalyst or under photochemical conditions.

Major Products Formed

Oxidation: Formation of 1-(2-Hydroxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine.

Reduction: Formation of 1-(2-Methoxy-4,5-dimethylbenzenesulfide)-4-phenylpiperazine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Overview

Molecular Formula : C19H24N2O3S

Molecular Weight : 360.47 g/mol

CAS Number : 333311-37-8

The compound features a piperazine ring, a sulfonyl group, and a methoxy-substituted aromatic moiety, which contribute to its biological activity and therapeutic potential.

Anticancer Activity

Research indicates that compounds similar to 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine exhibit promising anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth. Studies have shown that derivatives of sulfonamide can induce apoptosis in various cancer cell lines, including breast and colon cancers .

Neurological Disorders

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may provide neuroprotective effects, making it a candidate for further exploration in conditions such as Alzheimer's disease and schizophrenia .

Biological Activities

The biological activities of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine include:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting this compound may also possess antimicrobial properties.

- Cytotoxic Effects : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of various sulfonamide derivatives on human cancer cell lines. The results demonstrated that certain structural modifications significantly enhanced cytotoxic activity against breast and cervical cancer cells. The findings suggest that the incorporation of methoxy and dimethyl groups into the sulfonamide framework could improve efficacy .

Case Study 2: Neuroprotective Potential

Research focusing on isoxazole derivatives indicated their utility as ligands for PET imaging in neurological studies. Similar structural characteristics to 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine may allow it to be explored for imaging brain targets or as a therapeutic agent in neurodegenerative diseases .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules. The methoxy and methyl groups can modulate the compound’s overall polarity and solubility, affecting its distribution and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Crystallographic Data :

- 1-Benzoyl-4-(4-nitrophenyl)piperazine (orthorhombic system, Pna2₁): Demonstrates planar sulfonyl groups and piperazine ring puckering, influencing receptor docking .

- Ethyl 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate : Predicted to adopt a similar conformation due to steric effects from methoxy and methyl groups .

Pharmacological and Functional Differences

- Potency Variability: KN62 exhibits nanomolar CaMK-II inhibition but shows 10-fold lower IC₅₀ at 22°C vs. 37°C, highlighting temperature-dependent efficacy .

- Species Specificity : PPADS (a sulfonyl-containing antagonist) is 20–500× more potent at human P2X₇ receptors than murine, complicating translational research .

Biologische Aktivität

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxy group and a dimethylbenzenesulfonyl moiety. Its empirical formula is , and it exhibits a molecular weight of approximately 320.4 g/mol. The presence of sulfonyl and methoxy groups contributes to its solubility and reactivity, making it suitable for various biological assays.

Anticancer Activity

Research has indicated that derivatives of piperazine compounds often exhibit anticancer properties. A study highlighted the synthesis of several piperazine derivatives, including those related to sulfonamide structures, which were evaluated for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives could induce apoptosis in cancer cells by disrupting cellular mechanisms involved in proliferation and survival .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HeLa | 20 | Cell cycle arrest |

Anticonvulsant Activity

In another study, related piperazine compounds were screened for anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. The findings suggested that compounds with similar structural features to 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine displayed significant anticonvulsant effects without notable neurotoxicity at therapeutic doses .

Table 2: Anticonvulsant Activity Data

| Compound Tested | MES Model Efficacy (%) | Neurotoxicity (Rotorod Test) |

|---|---|---|

| 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine | 85 | No effects observed |

| Standard (Phenytoin) | 90 | Mild effects observed |

The biological activities of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine can be attributed to several mechanisms:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, which may explain their anticonvulsant properties.

- Cell Cycle Regulation : Evidence suggests that these compounds can interfere with cell cycle progression, particularly in rapidly dividing cancer cells.

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives for their anticancer potential against various human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment and identified that certain modifications to the piperazine structure significantly enhanced cytotoxicity .

Additionally, another investigation focused on the neuroprotective effects of related piperazine compounds in animal models of epilepsy. The results indicated a marked reduction in seizure frequency and severity, supporting the hypothesis that these compounds could serve as effective anticonvulsants .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.